(R)-(+)-o-Desmethylcarvedilol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUKPPPYYOKVQJ-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@@H](CNCCOC4=CC=CC=C4O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143840 |

Source

|

| Record name | Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123372-14-5 |

Source

|

| Record name | Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123372-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Desmethylcarvedilol, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYLCARVEDILOL, (R)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEO2YZM5BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-(+)-o-Desmethylcarvedilol: Chemical Properties, Structure, and Pharmacological Profile

This technical guide provides a comprehensive overview of (R)-(+)-o-Desmethylcarvedilol, an active metabolite of the widely prescribed cardiovascular drug, Carvedilol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, metabolic pathways, and pharmacological activities of this significant compound.

Introduction: The Significance of a Metabolite

Carvedilol is administered clinically as a racemic mixture of (R)- and (S)-enantiomers, each possessing a distinct pharmacological profile.[1][2][3] The (S)-(-)-enantiomer exhibits both β- and α1-adrenergic receptor blocking activity, whereas the (R)-(+)-enantiomer primarily acts as an α1-adrenergic antagonist.[1][3] The extensive hepatic metabolism of Carvedilol gives rise to several metabolites, some of which retain biological activity and contribute to the drug's overall therapeutic effect and safety profile.[3][4]

This compound is one such active metabolite, formed through the O-demethylation of the methoxy group on the phenoxy ring of Carvedilol.[5][6] Understanding the specific properties of this metabolite is crucial for a complete comprehension of Carvedilol's pharmacokinetics and pharmacodynamics, and for the development of new therapeutic agents with potentially improved selectivity and fewer side effects.

Chemical Structure and Physicochemical Properties

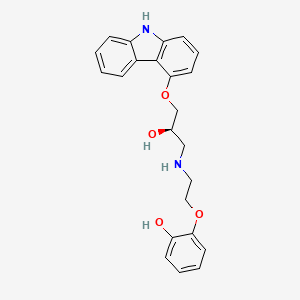

This compound is a carbazole derivative with a complex molecular architecture. Its structure is characterized by a carbazole nucleus linked through an ether bond to a propanolamine side chain, which in turn is connected to a demethylated phenoxy group.

Chemical Structure of this compound

Caption: Figure 1: 2D structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | [7][] |

| CAS Number | 123372-14-5 | [7][9][10] |

| Molecular Formula | C23H24N2O4 | [7][][11] |

| Molecular Weight | 392.45 g/mol | [7][] |

| Appearance | Off-White Solid | [] |

| Melting Point | 155-156°C | [] |

| Solubility | Slightly soluble in Chloroform, Methanol, and Tetrahydrofuran | [] |

| Storage Temperature | -20°C | [] |

Metabolic Pathway and Formation

This compound is a phase I metabolite of Carvedilol. The primary metabolic reaction is O-demethylation, which is catalyzed mainly by the cytochrome P450 enzyme CYP2C9.[5][6][12] While CYP2C9 is the principal enzyme, in-vitro studies have shown that other isoforms, including CYP1A2, CYP2D6, and CYP2E1, can also contribute to its formation.[5][13] This multi-enzyme involvement explains why detectable plasma concentrations of O-desmethylcarvedilol are found even in individuals who are poor metabolizers for CYP2C9.[5] Following its formation, this compound can undergo phase II metabolism, primarily through glucuronidation, leading to its inactivation and subsequent excretion.[5]

Metabolic Formation of this compound

Caption: Figure 2: Enzymatic conversion of Carvedilol.

Pharmacological Profile and Mechanism of Action

While being a metabolite, this compound is not merely an inactive byproduct. It exhibits its own distinct pharmacological activities.

Adrenergic Receptor Activity

This compound has been shown to possess minor beta-blocking activity.[5] However, unlike its parent compound, it demonstrates no significant activity at α1-adrenergic receptors.[5] This separation of activities between the parent drug and its metabolite is a critical aspect of Carvedilol's overall pharmacological effect.

Ryanodine Receptor (RyR2) Modulation

A noteworthy and distinct activity of this compound is its ability to inhibit store-overload-induced calcium release (SOICR) through the ryanodine receptor 2 (RyR2).[12][14] In experimental models using HEK293 cells expressing a mutated form of RyR2 (R4496C), which leads to spontaneous calcium leakage from the endoplasmic reticulum, this compound was found to inhibit this pathological calcium release with an IC50 of 7.62 µM.[12][14] This action is particularly relevant in the context of cardiac arrhythmias, where dysregulation of intracellular calcium handling is a key pathological mechanism.

Conceptual Mechanism of RyR2 Inhibition

Caption: Figure 3: Inhibition of pathological Ca²⁺ leak.

In-Vivo Effects

In conscious rabbits, this compound has been demonstrated to reduce the increase in heart rate and prevent the decrease in diastolic blood pressure induced by isoproterenol, a non-selective β-adrenoreceptor agonist.[12][14] The ED50 values for these effects were 32 µg/kg and 5 µg/kg, respectively.[12][14]

Stereochemistry: A Decisive Factor

The stereochemistry of Carvedilol and its metabolites is fundamental to their biological activity. The (R)-(+) configuration of o-Desmethylcarvedilol dictates its specific interactions with biological targets. It is important to note that the oxidative S-(-)-metabolites of Carvedilol are the ones that primarily contribute to the β-antagonistic effect, while the R-enantiomers of the metabolites are not β-adrenoceptor antagonists.[15] Furthermore, neither the S- nor the R-enantiomers of Carvedilol's metabolites exhibit the vasodilating α-adrenoceptor antagonistic activity of the parent compound.[15]

Analytical Methodologies

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Several advanced analytical methods have been developed for this purpose.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A robust and sensitive method for the sequential analysis of the enantiomers of Carvedilol and its metabolites, including O-desmethylcarvedilol (DMC), in human plasma utilizes a Chirobiotic® V chiral-phase column coupled to an LC-MS/MS system.[1]

Exemplary Protocol: Plasma Sample Analysis by LC-MS/MS

-

Sample Preparation: Perform solid-phase extraction of plasma samples to isolate the analytes.

-

Chromatographic Separation:

-

Column: Chirobiotic® V chiral-phase column.

-

Mobile Phase: A gradient elution program is typically employed, often consisting of a mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer.

-

Flow Rate: Optimized for the specific column and system, e.g., 0.5 mL/min.[16]

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.[16]

-

-

Detection:

-

Instrument: Tandem mass spectrometer (MS/MS).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

-

Transitions: Monitor specific precursor-to-product ion transitions for each enantiomer of Carvedilol and its metabolites for high selectivity and sensitivity.

-

-

Quantification: Construct calibration curves using standards of known concentrations to quantify the analytes in the unknown samples. The linear range for DMC enantiomers has been reported as 0.02-10 ng/mL.[1]

High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization

An alternative approach involves the derivatization of the analytes with a chiral reagent, followed by separation of the resulting diastereomers on a standard reversed-phase HPLC column.[17]

Exemplary Protocol: HPLC with Chiral Derivatization

-

Extraction: Use reversed-phase solid-phase extraction to isolate Carvedilol and its metabolites from plasma.[17]

-

Derivatization: React the extracted analytes with a chiral derivatizing agent, such as 2,3,4,6,-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate.[17]

-

HPLC Separation:

-

Column: A reversed-phase C18 column.

-

Detection: Fluorescence detection is often employed due to the native fluorescence of the compounds.

-

-

Analysis: The resulting diastereomeric pairs are baseline resolved, allowing for their individual quantification.[17]

Synthesis and Future Perspectives

While this compound is primarily encountered as a metabolite, its chemical synthesis is essential for obtaining pure standards for analytical and pharmacological research. A plausible synthetic route can be adapted from the general synthesis of Carvedilol and its analogs.

Conceptual Synthetic Pathway

A likely synthetic approach would involve the reaction of a protected form of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-aminophenoxy)ethanol, followed by deprotection. The stereochemistry at the chiral center would be established using a stereochemically pure starting material.

The unique pharmacological profile of this compound, particularly its activity on RyR2 channels, opens up avenues for further research. Investigating its potential as a therapeutic agent in its own right for conditions characterized by calcium dysregulation, such as certain cardiac arrhythmias, could be a promising area of drug discovery. Furthermore, a deeper understanding of its contribution to the overall clinical effects of Carvedilol may lead to more personalized therapeutic strategies.

References

-

Carvedilol Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 16, 2026, from [Link]

-

Ching, C. B., et al. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLOS ONE. Retrieved January 16, 2026, from [Link]

-

Lanchote, V. L., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. Retrieved January 16, 2026, from [Link]

-

INTEDE. (n.d.). Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME). Retrieved January 16, 2026, from [Link]

-

Ching, C. B., et al. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

-

Carvedilol Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 16, 2026, from [Link]

-

RxReasoner. (n.d.). Carvedilol Pharmacology - Active Ingredient. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Desmethylcarvedilol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical Pharmacokinetics, 21(5), 333-345. Retrieved January 16, 2026, from [Link]

-

Suckow, R. F., et al. (1990). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 535, 215-226. Retrieved January 16, 2026, from [Link]

-

Muntean, D., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5036. Retrieved January 16, 2026, from [Link]

-

Eisenberg, E. J., et al. (1987). High-performance liquid chromatographic method for the determination of carvedilol and its desmethyl metabolite in body fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 413, 355-362. Retrieved January 16, 2026, from [Link]

-

Singh, G., et al. (2018). A stability-indicating HPLC method for the determination of carvedilol and its impurities in bulk drug and tablets. Indian Journal of Pharmaceutical Sciences, 80(1), 164-173. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Carvedilol. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (R)-(+)-O-Desmethyl Carvedilol. Retrieved January 16, 2026, from [Link]

-

Muntean, D., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. Retrieved January 16, 2026, from [Link]

-

Smith, C. D., et al. (2013). Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release. Journal of Medicinal Chemistry, 56(21), 8625–8655. Retrieved January 16, 2026, from [Link]

-

Anandkumar, B., et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(6), 46-53. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of carvedilol. Retrieved January 16, 2026, from [Link]

-

Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. Retrieved January 16, 2026, from [Link]

Sources

- 1. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carvedilol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. ClinPGx [clinpgx.org]

- 6. Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME) | INTEDE [intede.idrblab.net]

- 7. (R)-(+)-O-Desmethyl Carvedilol | LGC Standards [lgcstandards.com]

- 9. This compound | 123372-14-5 [chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Desmethylcarvedilol | C23H24N2O4 | CID 155763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. ClinPGx [clinpgx.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-o-Desmethylcarvedilol: A Comprehensive Mechanistic Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of (R)-(+)-o-Desmethylcarvedilol, a primary metabolite of the widely prescribed cardiovascular drug, carvedilol. Moving beyond a surface-level description, this document synthesizes data from peer-reviewed literature to offer a nuanced understanding of its pharmacological profile for researchers, scientists, and drug development professionals. We will dissect the stereoselective metabolism of carvedilol, critically evaluate the adrenergic receptor activity of its (R)-(+)-o-desmethyl metabolite, and provide context for its place within the broader pharmacology of carvedilol enantiomers and their metabolic products.

Introduction: The Stereochemical Complexity of Carvedilol and its Metabolism

Carvedilol is administered clinically as a racemic mixture of two enantiomers, (S)-(-)-carvedilol and (R)-(+)-carvedilol, which possess distinct pharmacological activities. The (S)-enantiomer is a potent antagonist of both β1- and β2-adrenergic receptors, as well as α1-adrenergic receptors.[1][2] In contrast, the (R)-enantiomer exhibits potent α1-adrenergic antagonism but possesses significantly weaker β-adrenergic blocking activity.[1][2] This stereoselectivity is a cornerstone of carvedilol's therapeutic efficacy and side-effect profile.

Carvedilol undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation.[3] One of the major phase I metabolites is o-desmethylcarvedilol, formed predominantly by the cytochrome P450 enzyme CYP2C9.[1][3] Given that carvedilol is a chiral molecule, its metabolism produces the corresponding enantiomers of its metabolites, including this compound and (S)-(-)-o-Desmethylcarvedilol. Understanding the specific mechanism of action of each of these metabolites is critical for a complete picture of carvedilol's in vivo effects.

This guide will focus specifically on the this compound metabolite, clarifying its role and activity, or lack thereof, at adrenergic receptors.

Adrenergic Receptor Activity of this compound: A Paradigm of Metabolic Inactivation

A critical aspect of understanding the pharmacology of this compound is its interaction with adrenergic receptors, the primary targets of its parent compound. Extensive research into the stereoselective pharmacology of carvedilol and its metabolites has revealed a crucial divergence in activity.

Beta-Adrenergic Receptor Activity: A Notable Absence

Contrary to what might be assumed for a metabolite of a potent beta-blocker, this compound is considered to be largely inactive as a β-adrenoceptor antagonist.[4] One comprehensive study on the enantiomeric resolution and activity of carvedilol and its major metabolites concluded that the (R)-enantiomers of the oxidative metabolites, including o-desmethylcarvedilol, are essentially devoid of β-adrenergic blocking properties.[4] Another source characterizes the beta-blocking action of o-desmethylcarvedilol as "minor".[3] This metabolic inactivation of the beta-blocking potential in the (R)-enantiomer metabolite is a key takeaway for researchers.

Alpha-Adrenergic Receptor Activity: Loss of Vasodilatory Potential

The (R)-enantiomer of the parent drug, carvedilol, is a potent α1-adrenergic receptor antagonist, contributing to the drug's vasodilatory effects.[1][2] However, this activity is not retained in its o-desmethylated metabolite. Research indicates that this compound does not possess vasodilating α-adrenoceptor antagonist activity.[3][4] This finding underscores that the metabolic process of o-demethylation at this position effectively abolishes the α1-blocking capability of the (R)-enantiomer.

The following diagram illustrates the metabolic pathway and the resulting change in adrenergic receptor activity.

Comparative Pharmacology: A Summary Table

To provide a clear, at-a-glance reference, the following table summarizes the adrenergic receptor activity of (R)-(+)-Carvedilol and its o-desmethyl metabolite.

| Compound | β1-Adrenergic Receptor Activity | β2-Adrenergic Receptor Activity | α1-Adrenergic Receptor Activity |

| (R)-(+)-Carvedilol | Weak Antagonist | Weak Antagonist | Potent Antagonist |

| This compound | Inactive / Minor Activity | Inactive / Minor Activity | Inactive |

Experimental Protocols for Assessing Adrenergic Receptor Activity

For research teams aiming to independently verify or further investigate the adrenergic receptor activity of carvedilol metabolites, the following established protocols are provided as a guide.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of a test compound to adrenergic receptors expressed in a cell line.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1-, β2-, and α1-adrenergic receptors.

Materials:

-

HEK293 cells stably expressing human β1-, β2-, or α1-adrenergic receptors.

-

Radioligands: [³H]-CGP 12177 (for β1/β2), [³H]-prazosin (for α1).

-

Non-specific binding competitor: Propranolol (for β1/β2), phentolamine (for α1).

-

Test compound: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membranes from the transfected HEK293 cells.

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

-

Add increasing concentrations of the test compound, this compound.

-

For determining non-specific binding, add a high concentration of the respective competitor.

-

Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

The following workflow diagram illustrates the key steps of the radioligand binding assay.

Functional Assay: cAMP Measurement for β-Adrenergic Receptor Activity

This protocol describes a method to assess the functional consequence of ligand binding to β-adrenergic receptors, which are Gs-protein coupled and lead to changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine if this compound acts as an antagonist at β-adrenergic receptors by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

-

CHO-K1 cells stably expressing human β1- or β2-adrenergic receptors.

-

Isoproterenol (a non-selective β-agonist).

-

Test compound: this compound.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium and reagents.

Procedure:

-

Seed the transfected CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with increasing concentrations of this compound for a specified time.

-

Stimulate the cells with a fixed concentration of isoproterenol (e.g., EC₈₀).

-

Incubate for a time sufficient to induce a robust cAMP response.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit according to the manufacturer's instructions.

-

Analyze the data to determine the IC₅₀ of this compound for the inhibition of isoproterenol-stimulated cAMP production.

Conclusion: A Metabolite of Minimal Adrenergic Consequence

The available scientific evidence strongly indicates that this compound, a major metabolite of carvedilol, does not significantly contribute to the adrenergic receptor blockade that defines the therapeutic action of its parent drug. The process of o-demethylation effectively renders the (R)-enantiomer inactive at both β- and α1-adrenergic receptors.[3][4] This understanding is crucial for pharmacokinetic and pharmacodynamic modeling and for a comprehensive assessment of carvedilol's overall in vivo profile. Future research could explore potential off-target effects of this metabolite, although its primary role appears to be that of a product on the pathway to elimination.

References

-

Carvedilol Pathway, Pharmacokinetics - ClinPGx. [Link]

-

Nardotto, G. H. B., Lanchote, V. L., Coelho, E. B., & Della Pasqua, O. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173–180. [Link]

-

Ferini, G. A. L., Lanchote, V. L., & Coelho, E. B. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 4998. [Link]

-

Bristow, M. R., Larrabee, P., Minobe, W., Roden, R., Skerl, L., Klein, J., Handwerger, D., Port, J. D., & Müller-Beckmann, B. (1992). Receptor pharmacology of carvedilol in the human heart. Journal of cardiovascular pharmacology, 19 Suppl 1, S68–S80. [Link]

-

Stoschitzky, K., Stoschitzky, G., Brussee, H., & Iven, H. (2001). Stereoselective effects of (R)- and (S)-carvedilol in humans. Chirality, 13(7), 342–345. [Link]

-

GoodRx. (2023, November 28). How Does Carvedilol Work? All About Its Mechanism of Action. [Link]

-

Sallach, J. A., Dillon, J. S., & Perkins, J. P. (2016). Carvedilol binding to β2-adrenergic receptors inhibits CFTR-dependent anion secretion in airway epithelial cells. American journal of physiology. Lung cellular and molecular physiology, 310(1), L82–L91. [Link]

-

Sager, P. T., Senior, M., & Skerjanec, A. (1999). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. European journal of clinical pharmacology, 55(5), 357–364. [Link]

-

Pharmaffiliates. (R)-(+)-O-Desmethyl Carvedilol. [Link]

-

Wang, X., Chen, Y., & Wang, J. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of medicinal chemistry, 62(11), 5449–5463. [Link]

-

Nardotto, G. H. B., Lanchote, V. L., Coelho, E. B., & Della Pasqua, O. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. ResearchGate. [Link]

-

Real Life Pharmacology Podcast. (2022, April 7). Carvedilol Pharmacology [Video]. YouTube. [Link]

-

Kostenis, E., et al. (2022). How Carvedilol activates β2-adrenoceptors. Nature Communications, 13(1), 7073. [Link]

-

Ching, C. B., et al. (2012). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLOS ONE, 7(10), e46019. [Link]

-

Rajić, Z., et al. (2009). Synthesis and biological evaluation of O-methyl and O-ethyl NSAID hydroxamic acids. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1179–1187. [Link]

-

de Boer, R. A., et al. (2015). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation. Journal of Chromatographic Science, 53(8), 1336–1342. [Link]

Sources

- 1. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. ClinPGx [clinpgx.org]

- 4. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Evaluation of (R)-(+)-o-Desmethylcarvedilol

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Compound - Unveiling the Metabolic Landscape of Carvedilol

Carvedilol, a third-generation β-blocker, is a cornerstone in the management of cardiovascular diseases, exhibiting a unique pharmacological profile of non-selective β-adrenergic and selective α1-adrenergic receptor blockade.[1][2] Administered as a racemic mixture, its therapeutic actions are stereospecific. The S-(-)-enantiomer is primarily responsible for the potent β-adrenoceptor antagonism, whereas both R-(+)- and S-(-)-enantiomers contribute to the α1-receptor blockade.[3][4] However, the clinical pharmacology of Carvedilol is not solely defined by the parent drug. Extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2D6 and CYP2C9, gives rise to several metabolites.[5][6] Among these is (R)-(+)-o-Desmethylcarvedilol, a product of demethylation predominantly catalyzed by CYP2C9.[1]

Understanding the pharmacological and potential toxicological profiles of such metabolites is paramount in drug development. A metabolite's activity can contribute to the parent drug's therapeutic efficacy, mediate off-target effects, or be pharmacologically inert. This guide provides a comprehensive framework for the in vitro characterization of this compound, focusing on its adrenergic receptor activity and antioxidant potential. The methodologies outlined herein are designed to provide a robust and self-validating assessment of this specific metabolite, offering insights into its contribution to the overall clinical effects of Carvedilol.

Part 1: Adrenergic Receptor Profiling - A Stepwise Approach to Determine Pharmacological Activity

The primary mechanism of action of Carvedilol is its interaction with adrenergic receptors. Therefore, the initial and most critical in vitro assessment for this compound is to determine its binding affinity and functional activity at the key adrenergic receptor subtypes: β1, β2, and α1.

Rationale for Experimental Design

Based on existing literature, O-desmethylcarvedilol is suggested to possess only minor β-blocking activity and no activity at α1-adrenergic receptors.[1] Furthermore, the R-(+)-enantiomer of Carvedilol itself has significantly weaker β-blocking activity compared to the S-(-)-enantiomer.[2] This forms our guiding hypothesis: This compound is unlikely to exhibit significant antagonist activity at β1-, β2-, or α1-adrenergic receptors. Our experimental design is structured to rigorously test this hypothesis through both binding and functional assays.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound, in this case, this compound.

Experimental Workflow: Adrenergic Receptor Radioligand Binding Assay

Caption: Workflow for Adrenergic Receptor Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β1-, β2-, or α1-adrenergic receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes (typically 10-50 µg protein per well), a fixed concentration of the appropriate radioligand (near its Kd value), and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-labeled antagonist).

-

For β1 and β2 receptors: Use [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-iodocyanopindolol (ICYP) as the radioligand.

-

For α1 receptors: Use [³H]-prazosin as the radioligand.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), followed by several washes with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the concentration of this compound to generate a competition curve.

-

Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) from the competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Receptor Subtype | Recommended Radioligand | Known Antagonist (for non-specific binding) |

| β1-adrenergic | [³H]-Dihydroalprenolol (DHA) | Propranolol |

| β2-adrenergic | [¹²⁵I]-Iodocyanopindolol (ICYP) | Propranolol |

| α1-adrenergic | [³H]-Prazosin | Phentolamine |

Table 1: Recommended Reagents for Adrenergic Receptor Binding Assays

Functional Assays: Assessing Downstream Signaling

While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the cellular response following receptor interaction. For β-adrenergic receptors, which are Gs-coupled, activation leads to an increase in intracellular cyclic AMP (cAMP). For α1-adrenergic receptors, which are Gq-coupled, activation leads to an increase in intracellular calcium.

Signaling Pathway: β-Adrenergic Receptor Activation

Caption: Simplified signaling cascade upon β-adrenergic receptor activation.

Detailed Protocol: cAMP Functional Assay (Antagonist Mode)

-

Cell Culture and Plating:

-

Use CHO or HEK293 cells stably expressing the human β1- or β2-adrenergic receptor.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes). Include a vehicle control.

-

Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (EC80).

-

Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

-

The results will indicate whether this compound can antagonize the effects of a known agonist.

-

Part 2: Investigation of Antioxidant Properties

The carbazole moiety of Carvedilol is associated with antioxidant activity.[7] In vitro studies have suggested that the metabolites of Carvedilol may be even more potent antioxidants than the parent compound.[8][9] Therefore, evaluating the antioxidant potential of this compound is a crucial component of its in vitro characterization.

Rationale for Antioxidant Assays

A multi-assay approach is recommended to comprehensively assess antioxidant activity, as different assays measure distinct aspects of antioxidant function (e.g., radical scavenging, inhibition of lipid peroxidation).

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the radical scavenging ability of a compound.

Detailed Protocol: DPPH Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well plate, add the DPPH solution to each well containing the different concentrations of the test compound or control.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 , where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance in the presence of the test compound.

-

Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

| Assay | Principle | Endpoint | Positive Control |

| DPPH Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at ~517 nm. | Ascorbic Acid, Trolox |

| Lipid Peroxidation Assay | Measures the inhibition of the oxidation of lipids in a model system (e.g., liposomes or cell membranes). | Formation of thiobarbituric acid reactive substances (TBARS). | Butylated Hydroxytoluene (BHT) |

Table 2: Common In Vitro Antioxidant Assays

Part 3: In Vitro Metabolism - Confirming the Metabolic Pathway

To confirm that this compound is indeed a metabolite of Carvedilol and to identify the primary enzymes responsible for its formation, an in vitro metabolism study using human liver microsomes is essential.

Detailed Protocol: In Vitro Metabolism with Human Liver Microsomes

-

Incubation:

-

Incubate pooled human liver microsomes with Carvedilol in the presence of an NADPH-generating system.

-

To identify the specific CYP enzymes involved, parallel incubations can be performed with selective chemical inhibitors of different CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, sulfaphenazole for CYP2C9).

-

-

Sample Analysis:

-

At various time points, terminate the reaction (e.g., by adding a cold organic solvent).

-

Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to identify and quantify the formation of this compound.

-

-

Data Analysis:

-

Determine the rate of formation of the metabolite.

-

The degree of inhibition of metabolite formation by the specific CYP inhibitors will indicate the relative contribution of each enzyme to the demethylation of Carvedilol.

-

Conclusion and Future Directions

This guide provides a comprehensive and technically detailed framework for the in vitro evaluation of this compound. By systematically assessing its adrenergic receptor binding and functional activity, as well as its antioxidant potential, researchers can gain a clear understanding of its pharmacological profile. The presented methodologies, from radioligand binding and functional cAMP assays to antioxidant and metabolism studies, are designed to be robust and provide self-validating data.

The expected outcome of these studies, based on current literature, is the confirmation of this compound's limited to no activity at adrenergic receptors, but with potentially significant antioxidant properties. This would imply that this particular metabolite does not contribute to the β- or α-blocking effects of Carvedilol but may play a role in its ancillary antioxidant and cardioprotective benefits. A thorough in vitro characterization as outlined here is a critical step in building a complete picture of a drug's in vivo behavior and is indispensable for both preclinical and clinical drug development.

References

-

Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. (URL: [Link])

-

Carvedilol Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

-

Comparison of Free-Radical Inhibiting Antioxidant Properties of Carvedilol and its Phenolic Metabolites | Request PDF. (URL: [Link])

-

Carvedilol, a New Antihypertensive Drug With Unique Antioxidant Activity: Potential Role in Cerebroprotection. (URL: [Link])

-

Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. (URL: [Link])

-

Stereoselective disposition of carvedilol is determined by CYP2D6. (URL: [Link])

-

The stereoselective metabolism of carvingilol in liver microsomes is predicted to be cleared by the liver. (URL: [Link])

-

Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. (URL: [Link])

-

Full article: Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. (URL: [Link])

-

Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. (URL: [Link])

-

A comparison of carvedilol and metoprolol antioxidant activities in vitro. (URL: [Link])

-

Pharmacology of Carvedilol ; Overview, Mechanism of action, Uses, Side Effects, Pharmacokinetics. (URL: [Link])

-

Cardiac adrenergic receptor effects of carvedilol. (URL: [Link])

-

Clinical pharmacokinetics and pharmacodynamics of carvedilol. (URL: [Link])

-

Impact of R-Carvedilol on β2-Adrenergic Receptor-Mediated Spontaneous Calcium Release in Human Atrial Myocytes. (URL: [Link])

-

Cardiac adrenergic receptor effects of carvedilol. (URL: [Link])

-

Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. (URL: [Link])

-

Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. (URL: [Link])

-

What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors? - Dr.Oracle. (URL: [Link])

-

UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. (URL: [Link])

-

How Carvedilol activates β2-adrenoceptors. (URL: [Link])

-

Carvedilol: a beta-blocker that also stimulates beta-receptors. (URL: [Link])

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Carvedilol, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-(+)-o-Desmethylcarvedilol as a Metabolite of Carvedilol

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for this Guide

Carvedilol, a third-generation β-blocker, stands as a cornerstone in the management of cardiovascular diseases, notable for its dual α1- and non-selective β-adrenergic receptor blocking activities.[1] Administered clinically as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers, its therapeutic efficacy and pharmacokinetic profile are deeply intertwined with a complex, stereoselective metabolism.[2] While significant attention has been paid to the primary hydroxylated metabolites, the O-desmethylated metabolite, particularly its (R)-(+) enantiomer, represents a critical facet of Carvedilol's biotransformation that warrants a detailed, technical exploration. This guide provides an in-depth analysis of (R)-(+)-o-Desmethylcarvedilol, moving beyond a simple cataloging of facts to explain the causality behind its formation, its analytical determination, and its potential significance.

Section 1: The Metabolic Landscape of Carvedilol: A Stereoselective Journey

Carvedilol's journey in the body is a prime example of stereoselective drug metabolism. Following oral administration, it undergoes extensive first-pass metabolism in the liver, leading to a systemic bioavailability of only 25-35%.[3] A crucial consequence of this is the significantly higher plasma concentration of the (R)-(+)-enantiomer compared to the (S)-(-)-enantiomer.[4] This occurs because the (S)-(-)-enantiomer, which is primarily responsible for the potent β-blockade, is metabolized more rapidly than the (R)-(+)-enantiomer, which contributes equally to α1-blockade.[1][5]

The metabolic fate of Carvedilol is dictated by Phase I and Phase II enzymatic reactions. Phase I involves oxidation, primarily aromatic ring hydroxylation and O-demethylation, mediated by the Cytochrome P450 (CYP) superfamily of enzymes. Phase II involves the conjugation of the parent drug and its metabolites with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[4][6]

The Cytochrome P450 Isoforms: Architects of Carvedilol Oxidation

Multiple CYP isoforms are involved in Carvedilol's metabolism, with distinct preferences for each enantiomer. This differential processing is the root of the drug's stereoselective pharmacokinetics.

-

(S)-(-)-Carvedilol: Primarily metabolized by CYP2D6 (hydroxylation) and CYP1A2 .[4][5]

-

(R)-(+)-Carvedilol: Primarily metabolized by CYP2D6 , with significant contributions from CYP3A4 , CYP1A2 , and CYP2C9 .[4][5]

The O-demethylation pathway, leading to the formation of O-Desmethylcarvedilol (ODMC), is predominantly catalyzed by CYP2C9 .[7][8] However, in vitro studies have shown that CYP1A2, CYP2D6, and CYP2E1 can also contribute to this reaction, which may explain why the metabolite is still detected in individuals who are poor metabolizers for CYP2C9.[4][9]

The following diagram illustrates the primary metabolic pathways for Carvedilol, highlighting the central role of CYP-mediated oxidation.

Section 2: Spotlight on this compound (ODMC)

While the hydroxylated metabolites, particularly 4'-hydroxycarvedilol, are noted for their potent β-blocking activity, ODMC is characterized as an "active" metabolite with only minor β-blocking action and no α1-receptor activity.[4] The clinical significance of this metabolite stems from its consistent presence and the stereoselective nature of its parent compound's pharmacokinetics. Clinical studies have revealed an accumulation of the (R)-(+)-enantiomers of Carvedilol, ODMC, and hydroxyphenyl carvedilol in patients, suggesting that the preferential metabolism of (S)-Carvedilol extends to the disposition of its metabolites.[7]

Enzymatic Formation and Kinetics

The formation of ODMC from Carvedilol is a classic demethylation reaction. The primary catalyst, CYP2C9, is a highly polymorphic enzyme, meaning genetic variations can lead to significant inter-individual differences in metabolic activity.[8] Understanding the kinetics of this enzyme is paramount for predicting drug disposition.

Causality in Experimental Design: Researchers utilize recombinant CYP enzymes to isolate and study the activity of a single isoform without interference from others present in human liver microsomes. By incubating the substrate (Carvedilol) at various concentrations with a known amount of recombinant CYP2C9, one can determine key kinetic parameters.

Quantitative Data: Enzyme Kinetics of ODMC Formation

The following table summarizes the Michaelis-Menten kinetic parameters for Carvedilol O-desmethylation by the wild-type CYP2C9 enzyme (CYP2C9*1). These values are critical for building pharmacokinetic models and predicting drug-drug interactions.

| Parameter | Value | Unit | Significance |

| Km (Michaelis Constant) | 26.3 ± 4.6 | µM | Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[8] |

| Vmax (Maximum Velocity) | 1.88 ± 0.14 | pmol/min/pmol CYP | Represents the maximum rate of metabolite formation when the enzyme is saturated with the substrate.[8] |

| CLint (Intrinsic Clearance) | 71.5 | µL/min/pmol CYP | Calculated as Vmax/Km, this value represents the intrinsic ability of the enzyme to metabolize the drug.[8] |

| Table 1: Michaelis-Menten kinetic parameters for Carvedilol O-desmethylation by wild-type recombinant CYP2C91. Data sourced from Zhou et al. (2014).*[8] |

Section 3: Analytical Methodologies for Chiral Quantification

The stereoselective nature of Carvedilol metabolism necessitates analytical methods capable of separating and quantifying the individual enantiomers of both the parent drug and its metabolites. This is essential for accurate pharmacokinetic and pharmacodynamic assessments.

The Challenge of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. The two primary strategies employed are:

-

Direct Separation: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) that interacts differently with each enantiomer, leading to different retention times.

-

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[10]

State-of-the-Art Technique: Chiral LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. For Carvedilol and its metabolites, a method using a chiral stationary phase is often preferred as it avoids the extra step of derivatization.

Expert Insight: The choice of a chiral column is critical. Vancomycin-based columns, such as the Chirobiotic® V, have proven effective for the sequential analysis of the enantiomers of Carvedilol, hydroxyphenyl carvedilol (OHC), and ODMC from plasma samples.[7] This choice is based on the column's ability to form transient diastereomeric complexes with the analytes through multiple interaction modes (e.g., hydrogen bonding, ionic interactions), enabling their separation.

The diagram below outlines a typical workflow for the chiral analysis of (R)-(+)-ODMC from a plasma sample.

Validated Method Parameters

A robust analytical method must be validated to ensure its reliability. The following table presents key validation parameters for an LC-MS/MS method for the quantification of ODMC enantiomers in human plasma.

| Parameter | Specification | Significance |

| Linearity Range | 0.02 - 10 ng/mL | The concentration range over which the method is accurate and precise.[7] |

| Column | Chirobiotic® V | A vancomycin-based chiral stationary phase enabling enantiomeric resolution.[7] |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and specificity for confident analyte identification and quantification.[7] |

| Resolution (Rs) | > 1.0 | A measure of the degree of separation between the two enantiomer peaks. An Rs value >1.5 is ideal, but >1.0 can be acceptable.[11] |

| Table 2: Key parameters for a validated chiral LC-MS/MS method for ODMC enantiomers. Data sourced from Nardotto et al. (2016) and Kurz et al. (2022).[7][11] |

Section 4: Experimental Protocols: A Practical Guide

This section provides actionable, step-by-step protocols for key experiments discussed in this guide. These protocols are designed to be self-validating systems, incorporating necessary controls for trustworthy results.

Protocol: In Vitro Metabolism of Carvedilol using Recombinant CYP Enzymes

Objective: To determine the kinetic parameters (Km, Vmax) of Carvedilol O-desmethylation by a specific recombinant human CYP isoform (e.g., CYP2C9).

Rationale: Using a specific recombinant enzyme isolates the metabolic pathway of interest, providing clear, unambiguous data on that enzyme's contribution and kinetics, which is not possible with complex systems like liver microsomes alone.

Materials:

-

Racemic Carvedilol

-

Recombinant human CYP2C9 microsomes (from insect cells or other expression systems)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) for LC-MS/MS analysis

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Carvedilol in a suitable solvent (e.g., DMSO or Methanol).

-

Prepare a series of working solutions of Carvedilol by diluting the stock solution in buffer to achieve final concentrations ranging from ~0.1 to 10 times the expected Km (e.g., 2-100 µM for CYP2C9).[8]

-

Prepare the NADPH-regenerating system according to the manufacturer's instructions.

-

Prepare the reaction termination solution: ice-cold acetonitrile containing a known concentration of the internal standard.

-

-

Incubation:

-

In a 96-well plate, add the recombinant CYP2C9 microsomes, potassium phosphate buffer, and the Carvedilol working solution for each concentration point.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system to each well. The final incubation volume should be consistent (e.g., 200 µL).

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of product formation, determined in preliminary experiments.[8]

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a sufficient volume (e.g., 2-3 volumes) of the ice-cold ACN/IS solution to each well.

-

Seal the plate and vortex thoroughly to ensure complete protein precipitation.

-

Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully transfer the supernatant to a new 96-well plate or HPLC vials.

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of ODMC formed.

-

-

Data Analysis:

-

Plot the rate of ODMC formation (velocity, v) against the Carvedilol concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Km and Vmax values.

-

Protocol: Sample Preparation from Plasma for Chiral LC-MS/MS Analysis

Objective: To extract Carvedilol and its metabolites, including (R)- and (S)-ODMC, from human plasma and prepare a clean sample for LC-MS/MS analysis.

Rationale: Plasma is a complex matrix containing proteins, lipids, and salts that can interfere with LC-MS/MS analysis (causing ion suppression or enhancement) and damage the analytical column. A robust extraction method is essential to remove these interferences and concentrate the analytes. Solid-Phase Extraction (SPE) is often chosen for its high recovery and ability to produce clean extracts.

Materials:

-

Human plasma samples (stored at -80°C)

-

Internal Standard (IS) solution (deuterated analogs of analytes are ideal)

-

Mixed-mode Cation Exchange (MCX) SPE cartridges

-

Methanol (MeOH)

-

Deionized water

-

0.1 N Hydrochloric Acid (HCl)

-

5% Ammonium Hydroxide in MeOH (elution solvent)

-

Centrifuge, evaporator

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen plasma samples on ice.

-

To a 200 µL aliquot of plasma, add 25 µL of the IS working solution.

-

Add 100 µL of 0.1 N HCl to acidify the sample, which helps in retaining the basic analytes on the cation exchange sorbent. Vortex to mix.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the MCX SPE cartridge by passing 1 mL of MeOH through it.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.

-

Loading: Load the pre-treated plasma sample onto the cartridge.

-

Washing:

-

Wash 1: Pass 1 mL of 0.1 N HCl to remove acidic and neutral interferences.

-

Wash 2: Pass 1 mL of MeOH to remove lipids and other non-polar interferences.

-

-

Elution: Elute the analytes of interest by passing 1-2 mL of 5% ammonium hydroxide in MeOH into a clean collection tube. The ammonia neutralizes the basic analytes, releasing them from the sorbent.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.

-

Vortex thoroughly and transfer to an HPLC vial for injection.

-

Conclusion

This compound is an integral component of Carvedilol's metabolic profile. Its formation, primarily via CYP2C9, and the stereoselective pharmacokinetics of its parent compound underscore the complexity of drug disposition. For researchers in drug development, a thorough understanding of this metabolite is not merely academic; it is fundamental to constructing accurate pharmacokinetic models, predicting inter-individual variability due to genetic polymorphisms (e.g., in CYP2C9), and ultimately ensuring the safe and effective use of Carvedilol. The analytical and in vitro protocols provided herein offer a robust framework for the continued investigation of this and other drug metabolites, embodying the principles of scientific integrity and causality that drive modern pharmaceutical science.

References

-

Abdel-Rehim, M., Bielenstein, M., & El-Behairy, M. (1999). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 329-335. [Link]

-

Kurz, A., Barthel, A., & Spahn-Langguth, H. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5035. [Link]

-

Al-Zoubi, N., & Al-Malah, K. (2018). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology, 11(8), 3351-3357. [Link]

-

Nardotto, G. H. B., Coelho, E. B., Marques, M. P., & Lanchote, V. L. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

-

Bartsch, W., Sponer, G., Strein, K., Müller-Beckmann, B., & Kling, L. (1990). Pharmacological characteristics of the stereoisomers of carvedilol. European Journal of Clinical Pharmacology, 38 Suppl 2, S104-S107. [Link]

-

Nardotto, G. H. B., Coelho, E. B., Marques, M. P., & Lanchote, V. L. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

-

Taylor, C. (2023). The stereoselective metabolism of carvingilol in liver microsomes is predicted to be cleared by the liver. Journal of Clinical Research and Pharmacy, 6(1), 133. [Link]

-

Zhou, Q., Yu, J., Li, W., Shentu, J., & Wang, G. (2014). The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro. European journal of drug metabolism and pharmacokinetics, 41(1), 1-8. [Link]

-

PharmGKB. (n.d.). Carvedilol Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. Retrieved January 16, 2026, from [Link]

-

PharmGKB. (n.d.). Carvedilol to o-desmethyl carvedilol reaction. Pharmacogenomics Knowledgebase. Retrieved January 16, 2026, from [Link]

-

Tenero, D. M., Boike, S. C., Boyle, D., Ilson, B., & La-Rocca, J. (2000). Steady-State Pharmacokinetics of Carvedilol and Its Enantiomers in Patients with Congestive Heart Failure. Journal of Clinical Pharmacology, 40(8), 844-853. [Link]

-

Francetic, I., & Francetic, I. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 699. [Link]

-

McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. European Journal of Clinical Pharmacology, 41(2), 119-127. [Link]

-

Liu, Y., Zhang, Y., & Liu, C. (2022). Inhibitory effect of carvedilol on bedaquiline metabolism in vitro and in vivo. PeerJ, 10, e13364. [Link]

-

Zhou, Q., Yu, J., Li, W., Shentu, J., & Wang, G. (2016). Role of Cytochrome P450 2D6 Genetic Polymorphism in Carvedilol Hydroxylation in Vitro. Drug Design, Development and Therapy, 10, 1909-1916. [Link]

-

Gadhvi, D., & Ankit, K. (2024). Carvedilol. StatPearls. [Link]

-

Zhou, Q., Yu, J., Li, W., Shentu, J., & Wang, G. (2016). Structure of the analytes and metabolic pathway of carvedilol. ResearchGate. [Link]

-

von Richter, O., & Greiner, B. (1991). Metabolism of carvedilol in man. European Journal of Drug Metabolism and Pharmacokinetics, 16(4), 337-340. [Link]

-

Kurz, A., Barthel, A., & Spahn-Langguth, H. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. [Link]

-

Hilborn, J. W., Lu, Z. H., Jurgens, A. R., & Senanayake, C. H. (2001). A practical asymmetric synthesis of (R)-fluoxetine and its major metabolite (R)-norfluoxetine. Tetrahedron Letters, 42(50), 8919-8921. [Link]

Sources

- 1. Pharmacological characteristics of the stereoisomers of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. alliedacademies.org [alliedacademies.org]

- 6. ClinPGx [clinpgx.org]

- 7. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of o-Desmethylcarvedilol by CYP2C9: A Technical Guide for Drug Development Professionals

Introduction

Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with alpha-1 blocking properties, widely prescribed for the management of heart failure and hypertension.[1][2] Administered as a racemic mixture, its enantiomers exhibit distinct pharmacological activities: the S(-) enantiomer is a potent beta- and alpha-1 adrenergic antagonist, whereas the R(+) enantiomer primarily displays alpha-1 blocking activity.[3][4] The clinical efficacy and safety profile of carvedilol are intrinsically linked to its complex hepatic metabolism, which is subject to significant interindividual variability.

The metabolism of carvedilol proceeds through several major pathways, including aromatic ring oxidation, glucuronidation, and O-desmethylation.[3] While aromatic hydroxylation to 4'- and 5'-hydroxycarvedilol is predominantly mediated by Cytochrome P450 2D6 (CYP2D6), the O-desmethylation pathway, leading to the formation of the active metabolite o-desmethylcarvedilol, is primarily catalyzed by another crucial drug-metabolizing enzyme: CYP2C9 .[1][3]

This technical guide provides an in-depth exploration of the CYP2C9-mediated formation of o-desmethylcarvedilol. We will examine the biochemical mechanism, the profound impact of genetic polymorphisms on metabolic activity, and present robust, field-proven experimental protocols for characterizing this pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify a critical route of carvedilol metabolism.

Part 1: The Biochemical Pathway of Carvedilol O-Desmethylation

The biotransformation of carvedilol is a complex network of parallel reactions. The O-desmethylation of the methoxy group on the phenoxy moiety represents a significant metabolic route.

The Central Role of CYP2C9

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have definitively identified CYP2C9 as the principal catalyst for the O-desmethylation of carvedilol.[1] This reaction involves the oxidative removal of a methyl group from the methoxy-phenoxy side chain, yielding o-desmethylcarvedilol. While CYP2C9 is the primary enzyme, minor contributions from other isoforms, including CYP1A2, CYP2D6, and CYP2E1, have been implicated, particularly in the absence of functional CYP2C9.[1][5] The resulting metabolite, o-desmethylcarvedilol, retains some pharmacological activity, although it possesses only minor beta-blocking action and no activity at alpha-1 adrenergic receptors.[3]

Stereoselectivity of Metabolism

A critical aspect of carvedilol's disposition is its stereoselectivity. Research indicates that CYP2C9 is of primary importance in the O-desmethylation of the S(-)-carvedilol enantiomer.[2] This enantiomer-specific metabolism contributes to the complex pharmacokinetic profile of the racemic drug, where plasma concentrations of the R(+) and S(-) forms can differ significantly.

Metabolic Pathway Overview

The following diagram illustrates the position of CYP2C9-mediated O-desmethylation within the broader context of carvedilol's primary metabolic pathways.

Caption: CYP2C9 is the primary enzyme for o-desmethylcarvedilol formation.

Part 2: The Impact of CYP2C9 Genetic Polymorphisms

The gene encoding CYP2C9 is highly polymorphic, with numerous allelic variants leading to decreased, or in rare cases, absent enzyme function. These genetic variations are a major determinant of interindividual differences in drug clearance and response.

Altered Enzyme Kinetics

The functional consequence of CYP2C9 genetic variants on carvedilol O-desmethylation is significant. Studies using recombinant CYP2C9 enzymes expressing different alleles have shown that, compared to the wild-type enzyme (CYP2C9*1), variant alleles exhibit markedly altered enzyme kinetics.[6] This is typically characterized by an increase in the Michaelis-Menten constant (Kₘ), indicating lower substrate binding affinity, and/or a decrease in the maximum reaction velocity (Vₘₐₓ).

The most critical parameter for evaluating metabolic efficiency is the intrinsic clearance (CLᵢₙₜ), calculated as Vₘₐₓ/Kₘ. For carvedilol O-desmethylation, nearly all studied CYP2C9 variants result in a significant reduction in intrinsic clearance, with decreases ranging from 30% to over 99% compared to the wild-type enzyme.[6]

Data Presentation: Effect of CYP2C9 Variants on Carvedilol Metabolism

The following table summarizes the functional impact of selected CYP2C9 allelic variants on the intrinsic clearance (CLᵢₙₜ) of carvedilol O-desmethylation, as reported in the literature.[6]

| CYP2C9 Allele | Key Amino Acid Change | Reported Impact on Intrinsic Clearance (Vₘₐₓ/Kₘ) vs. Wild-Type (CYP2C91) |

| CYP2C91 | Wild-Type | Reference (100%) |

| CYP2C92 | R144C | Significantly Decreased |

| CYP2C93 | I359L | Significantly Decreased |

| Other Variants | Various | Decreased values ranging from 30% to 99.8% of wild-type activity |

Causality Insight: These data underscore the necessity of considering CYP2C9 genotype in both clinical practice and drug development. A patient carrying low-activity alleles (a "poor metabolizer") may have substantially reduced clearance of carvedilol via this pathway, potentially altering plasma concentrations and clinical response.

Part 3: Experimental Methodologies for Characterization

To accurately characterize the formation of o-desmethylcarvedilol, robust and reproducible in vitro experimental systems are essential. The protocols described below represent a self-validating workflow, from enzymatic reaction to bioanalytical quantification, designed to isolate and measure the specific contribution of CYP2C9.

Experimental Workflow Overview

The logical flow for an in vitro investigation involves incubating the substrate with a specific enzyme system, stopping the reaction, and quantifying the resulting metabolite using a sensitive analytical platform.

Caption: Workflow for in vitro analysis of CYP2C9-mediated metabolism.

Protocol 1: In Vitro Metabolism using Recombinant Human CYP2C9

Expertise & Experience: The use of a recombinant enzyme system (e.g., expressed in baculovirus-infected insect cells) is the gold standard for characterizing the activity of a single CYP isoform. It eliminates confounding metabolic activity from other enzymes present in human liver microsomes, ensuring that the observed formation of o-desmethylcarvedilol is attributable solely to CYP2C9.

Methodology:

-

Reagent Preparation:

-

Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

-

NADPH-Regenerating System (NRS): Prepare a concentrated stock solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 100 mM phosphate buffer. The NRS ensures a sustained supply of the essential cofactor NADPH throughout the incubation.

-

Enzyme Solution: Dilute the recombinant human CYP2C9 microsomes (co-expressed with P450 reductase and cytochrome b₅) in cold phosphate buffer to the desired working concentration (e.g., 10-20 pmol/mL). Keep on ice.

-

Substrate Stock: Prepare a 10 mM stock solution of racemic carvedilol in a suitable organic solvent (e.g., methanol or DMSO). Create serial dilutions to achieve final assay concentrations typically ranging from 2 µM to 100 µM.[6]

-

-

Incubation Procedure:

-

In a 96-well plate or microcentrifuge tubes, combine the phosphate buffer, NRS, and diluted enzyme solution.

-

Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Initiate the reaction by adding a small volume (typically 1-2 µL) of the carvedilol working solution to each well/tube.

-

Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[6] The incubation time should be within the established linear range for product formation.

-

-

Reaction Termination & Sample Processing:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound). This precipitates the microsomal proteins and halts enzymatic activity.

-

Vortex the samples vigorously.

-

Centrifuge the plate/tubes at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new plate or vials for analysis.

-

Protocol 2: Metabolite Quantification using HPLC-MS/MS